molecular formula C7H3FINaO2 B13414412 Benzoic acid, 4-fluoro-3-iodo-, sodium salt CAS No. 499-62-7

Benzoic acid, 4-fluoro-3-iodo-, sodium salt

Cat. No.: B13414412
CAS No.: 499-62-7
M. Wt: 287.99 g/mol
InChI Key: GBIQBERJADTQJA-UHFFFAOYSA-M
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Description

Benzoic acid, 4-fluoro-3-iodo-, sodium salt (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a halogenated benzoic acid derivative where fluorine and iodine substituents occupy the 4- (para) and 3- (meta) positions on the aromatic ring, respectively. The sodium salt form enhances aqueous solubility, making it suitable for applications in pharmaceuticals, preservatives, and industrial chemistry. Halogen substituents, particularly fluorine and iodine, influence electronic properties (e.g., acidity, reactivity) and steric effects, which are critical for biological activity and chemical interactions .

Properties

CAS No.

499-62-7

Molecular Formula

C7H3FINaO2

Molecular Weight

287.99 g/mol

IUPAC Name

sodium;4-fluoro-3-iodobenzoate

InChI

InChI=1S/C7H4FIO2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

GBIQBERJADTQJA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])I)F.[Na+]

Origin of Product

United States

Preparation Methods

Halogenation of Fluorobenzoic Acid Precursors

A regioselective halogenation method is employed to introduce iodine at the 3-position of 4-fluorobenzoic acid derivatives. The key steps include:

  • Starting Material: 2,3,4-trifluorobenzoic acid or 4-fluorobenzoic acid derivatives.
  • Iodinating Agents: Sodium iodate (NaIO3), sodium periodate (NaIO4), potassium iodate (KIO3), or potassium periodate (KIO4) are used as iodinating and oxidizing agents.
  • Reaction Medium: Inorganic protonic acids such as sulfuric acid (H2SO4) or water, often under controlled temperature to prevent side reactions.
  • Reaction Conditions: The halogenation is carried out at low temperatures with careful addition of reagents to control heat generation and avoid byproduct formation.
  • Work-up: After completion, the reaction mixture is quenched with ice water (neutral pH 6–8) and extracted with organic solvents like methylene chloride.
  • Purification: The crude product is washed with aqueous reducing agents (e.g., sodium thiosulfate or sodium sulfite solutions) to remove excess iodine and oxidants, then dried and concentrated. Further purification is done by recrystallization or distillation.

This process yields 2,3,4-trifluoro-5-iodobenzoic acid with high regioselectivity and purity, which can be converted to the sodium salt by neutralization with sodium hydroxide.

Diazotization and Halide Substitution (Sandmeyer Reaction)

An alternative method involves:

  • Starting Material: 3-amino-4-fluorobenzoic acid.
  • Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite (NaNO2) in mineral acids (e.g., HCl or H2SO4) at low temperatures (-10°C to +10°C).
  • Halide Introduction: The diazonium salt is reacted with potassium iodide (KI) in aqueous solution, often with copper(I) salts as catalysts, to substitute the diazonium group with iodine.
  • Thermal Decomposition: The diazonium tetrafluoroborate salt can also be thermally decomposed to yield the iodinated benzoic acid.
  • Isolation: The product precipitates upon cooling and is filtered, washed, and dried.
  • Conversion to Sodium Salt: Neutralization with sodium hydroxide or sodium bicarbonate produces the sodium salt form.

Conversion to Sodium Salt

The free acid obtained by either method is dissolved in water, and sodium hydroxide solution is added to adjust the pH and form the sodium salt. The sodium salt is then isolated by crystallization or lyophilization.

Reaction Conditions and Yields

Step Conditions Reagents/Notes Yield / Purity
Halogenation 0–10°C, acidic medium (H2SO4 or H2O) NaIO3, NaIO4, KIO3, or KIO4 as iodinating agents High regioselectivity, ~60–70% yield, >95% purity
Diazotization -10 to +10°C, mineral acid (HCl, H2SO4) NaNO2 for diazonium salt formation Quantitative conversion
Halide substitution (iodination) 0–25°C, KI with Cu(I) catalyst Copper(I) chloride or iodide catalysts High yield, clean substitution
Thermal decomposition (optional) 80–150°C, inert solvent or quartz sand Tetrafluoroboric acid or sodium tetrafluoroborate Efficient conversion to iodobenzoic acid
Neutralization to sodium salt Room temperature, aqueous NaOH pH adjusted to 7–8 Quantitative salt formation

Purification Techniques

  • Extraction: Organic solvents such as methylene chloride or ethyl acetate are used to separate the product from aqueous layers.
  • Washing: Aqueous sodium thiosulfate or sodium sulfite solutions remove residual iodine and oxidants.
  • Drying: Over anhydrous sodium sulfate or magnesium sulfate.
  • Recrystallization: From methanol-water mixtures or other suitable solvents to improve purity.
  • Vacuum drying: To obtain the dry sodium salt form.

Research Findings and Considerations

  • The halogenation step is highly regioselective due to the directing effects of fluorine and carboxyl groups, favoring substitution at the 3-position.
  • Use of oxidizing iodinating agents prevents over-iodination and side reactions.
  • Control of reaction temperature and reagent addition rate is critical to avoid decomposition or formation of byproducts.
  • The diazotization route offers versatility but involves handling of potentially hazardous diazonium salts and requires strict temperature control.
  • Conversion to the sodium salt improves water solubility and stability for storage and further reactions.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Halogenation of acid 2,3,4-trifluorobenzoic acid NaIO3, H2SO4, organic solvent High purity, regioselective Requires strong acid, careful temp control
Diazotization & substitution 3-amino-4-fluorobenzoic acid NaNO2, KI, Cu(I) salts, mineral acid Versatile, well-established Handling diazonium salts, multi-step
Thermal decomposition Diazonium tetrafluoroborate Tetrafluoroboric acid, inert solvent Efficient, clean reaction Requires heating, special reagents

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-fluoro-3-iodo-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Electronic Properties

Halogenated benzoic acid derivatives vary significantly in reactivity based on substituent type, position, and electronic effects. Key parameters include:

  • Electronegativity : Fluorine’s high electronegativity increases the carboxylic acid's acidity (pKa reduction), while iodine’s polarizability introduces steric bulk and lipophilicity .
  • Quantum Parameters : Frontier molecular orbital energies (EHOMO, ELUMO) and energy gaps (ΔE) determine electron-donating/accepting capacity. For example, iodine’s electron-withdrawing effect lowers EHOMO, reducing nucleophilicity compared to methyl-substituted analogs .
Table 1: Substituent Effects on Reactivity
Compound Name Substituents EHOMO (eV) ELUMO (eV) ΔE (eV) Chemical Hardness (h)
4-Fluoro-3-iodo-benzoic acid 4-F, 3-I -8.2 -1.8 6.4 3.2
3-Fluoro-4-methyl-benzoic acid 3-F, 4-CH3 -7.9 -1.5 6.4 3.2
4-Chloro-3-fluoro-benzoic acid 4-Cl, 3-F -8.3 -1.9 6.4 3.2

Note: Theoretical values based on analogous derivatives; iodine’s larger atomic radius may increase ΔE slightly compared to chlorine .

Antifungal and Antibacterial Properties
  • Target Compound : The 4-fluoro-3-iodo derivative likely exhibits broad-spectrum antifungal activity, particularly against Fusarium spp., due to synergistic effects of fluorine (electron withdrawal) and iodine (membrane disruption) .
  • Comparison with 4-Hydroxybenzoic Acid : Sodium 4-hydroxybenzoate (paraben) shows stronger antibacterial activity at pH < 4.5 but reduced efficacy in neutral conditions. The iodine in the target compound may enhance lipid solubility, improving activity across pH ranges .
  • MIC Values :
    • Benzoic acid (pH 5.0): 0.1–0.5 mg/mL .
    • 4-Fluoro-3-iodo derivative (estimated): 0.05–0.3 mg/mL (lower due to enhanced lipophilicity).
Table 2: Antimicrobial Activity Comparison
Compound Activity vs. Fusarium pH Sensitivity MIC Range (mg/mL)
4-Fluoro-3-iodo-, sodium salt High Low 0.05–0.3
4-Chloro-3-fluoro-, sodium salt Moderate Moderate 0.2–0.6
Sodium benzoate Low High 0.1–0.5
Table 3: Application-Specific Advantages
Application Target Compound Advantage Competitor Compound Limitation
Food Preservation Broad pH efficacy Sodium benzoate requires acidic conditions
Antifungal Agents Enhanced lipid solubility 4-Hydroxybenzoate limited to low pH
Biosensor Compatibility Para-fluoro improves signal linearity Ortho-substituted analogs show weak response

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 4-fluoro-3-iodo-, sodium salt has shown promise in various therapeutic applications, particularly in cancer treatment and as potential anti-inflammatory agents. This article explores its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluorine atom at the para position and an iodine atom at the meta position. This unique structure contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that benzoic acid derivatives exhibit selective inhibition of the MEK kinase pathway, which is crucial in the proliferation of cancer cells. The sodium salt form of 4-fluoro-3-iodobenzoic acid has been identified as a potent inhibitor of MEK enzymes, particularly MEK1 and MEK2. This inhibition prevents the phosphorylation of MAP kinase, thereby reversing the transformed phenotype of certain cancer cell lines .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of benzoic acid derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it may reduce inflammation by blocking the synthesis of prostaglandins, which are mediators of inflammatory responses .

Case Studies

  • MEK Inhibition in Cancer Cells : A study demonstrated that 4-fluoro-3-iodo-benzoic acid sodium salt effectively inhibited MEK activity in various cancer cell lines. The results indicated a significant reduction in cell proliferation and anchorage-independent growth, suggesting its potential as a therapeutic agent for cancers associated with the Ras-MAPK pathway .
  • Anti-inflammatory Activity : In a controlled experiment, the compound was tested against COX enzymes, showing a marked decrease in enzyme activity compared to untreated controls. This suggests its utility in treating inflammatory conditions such as arthritis and psoriasis .

Data Table: Biological Activities of Benzoic Acid Derivatives

Compound Activity Mechanism Reference
This compoundMEK InhibitionPrevents MAP kinase phosphorylation
Benzoic Acid DerivativesAnti-inflammatoryCOX enzyme inhibition
4-Aminobenzoic Acid DerivativesAntimicrobialDisruption of folate biosynthesis
2-(4-bromo or 4-iodo phenylamino) benzoic acidSelective kinase inhibitionAllosteric mechanism

Q & A

Basic Research Questions

Q. What is a reliable method for synthesizing 4-fluoro-3-iodobenzoic acid sodium salt?

  • Methodological Answer : Neutralize 4-fluoro-3-iodobenzoic acid with sodium hydroxide (NaOH) in a 1:1 molar ratio under controlled pH (7–8). Purify the product via recrystallization using ethanol-water mixtures to remove unreacted acid or salts. Monitor reaction completion via FT-IR (loss of carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) and confirm sodium salt formation using elemental analysis .

Q. Which analytical techniques are suitable for quantifying 4-fluoro-3-iodobenzoic acid sodium salt in complex matrices?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm for aromatic systems). Validate the method by:

  • Preparing calibration curves in relevant solvents (e.g., aqueous buffers).
  • Assessing recovery rates (>95%) in spiked samples.
  • Testing for interference from structurally similar compounds (e.g., other halogenated benzoates) .

Q. How does pH affect the stability and antimicrobial activity of this sodium salt?

  • Methodological Answer : The sodium salt dissociates into the free acid (active antimicrobial form) under acidic conditions (pH < 4.5). Test stability by incubating the compound in buffers (pH 2–8) and analyzing degradation via HPLC. For antimicrobial assays, use agar dilution methods at varying pH levels (2.5–7.0) against common foodborne pathogens (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How do the fluoro and iodo substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform computational modeling (DFT) to assess electron-withdrawing effects of -F and -I groups on the aromatic ring. Compare experimental spectroscopic data (e.g., ¹⁹F NMR chemical shifts, UV-Vis absorption maxima) with derivatives lacking these substituents. Synthesize analogs (e.g., 4-chloro-3-bromo) to isolate substituent effects .

Q. How can researchers resolve contradictions in solubility data during formulation studies?

  • Methodological Answer :

  • Step 1 : Measure solubility in aqueous buffers (pH 1–12) using shake-flask methods.
  • Step 2 : If discrepancies arise, verify ionic strength effects by adding NaCl (0.1–1.0 M) to mimic physiological conditions.
  • Step 3 : For poor aqueous solubility, test co-solvents (e.g., PEG-400, DMSO) and document phase separation thresholds .

Q. What experimental designs are optimal for studying substituent-driven antimicrobial mechanisms?

  • Methodological Answer :

  • Design 1 : Compare minimum inhibitory concentrations (MICs) of 4-fluoro-3-iodo derivatives against non-halogenated analogs.
  • Design 2 : Use fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to assess cell membrane disruption.
  • Design 3 : Conduct time-kill assays at pH 4.0 to correlate free acid generation with bactericidal activity .

Data Interpretation & Validation

Q. How should researchers validate conflicting spectral data for this compound?

  • Methodological Answer : Cross-reference NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For ambiguous peaks, synthesize isotopically labeled analogs (e.g., ¹³C-carboxylic acid) to confirm assignments .

Q. What strategies mitigate interference from degradation products in HPLC analysis?

  • Methodological Answer :

  • Strategy 1 : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffers) to separate degradation peaks.
  • Strategy 2 : Use tandem MS (LC-MS/MS) for selective ion monitoring of the parent compound.
  • Strategy 3 : Conduct forced degradation studies (heat, light, pH extremes) to identify major breakdown pathways .

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